7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C18H22N4O2S. It belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, an isopentylthio group, and two methyl groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and benzyl chloride.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate to form 7-benzyl-1,3-dimethylxanthine.
Thioether Formation: The next step involves the reaction of 7-benzyl-1,3-dimethylxanthine with isopentylthiol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It may influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- 7-Benzyl-8-chloro-2-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2,7-octadienamide
Uniqueness
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its isopentylthio group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)10-11-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
JYYAMZSKNPIYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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